molecular formula C16H17N3O3S B2899139 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole CAS No. 2380184-06-3

1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole

Cat. No.: B2899139
CAS No.: 2380184-06-3
M. Wt: 331.39
InChI Key: AEOCENPCNRHVQU-UHFFFAOYSA-N
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Description

1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzotriazole core substituted with a methoxy group, dimethylphenyl group, and a sulfonyl group. The presence of these functional groups imparts distinctive chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-methoxy-2,5-dimethylphenyl, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonylation: The amine group is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Cyclization: Finally, the compound undergoes cyclization to form the benzotriazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The compound’s sulfonyl group is known to interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzotriazole core may also interact with metal ions, affecting their catalytic activity in biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)sulfonyl-5-methylbenzotriazole
  • 1-(2,5-Dimethylphenyl)sulfonyl-5-methylbenzotriazole
  • 1-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-4-methylbenzotriazole

Uniqueness

1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is unique due to the specific arrangement of its functional groups. The presence of both methoxy and dimethylphenyl groups, along with the sulfonyl group, imparts distinctive chemical properties that differentiate it from similar compounds. These properties include its reactivity, stability, and potential biological activity.

Properties

IUPAC Name

1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-10-5-6-14-13(7-10)17-18-19(14)23(20,21)16-9-11(2)15(22-4)8-12(16)3/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOCENPCNRHVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=CC(=C(C=C3C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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